molecular formula C22H19NO5 B12190149 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

Cat. No.: B12190149
M. Wt: 377.4 g/mol
InChI Key: MMOCWRTZXXMUFK-UHFFFAOYSA-N
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Description

Functional Group Contributions

  • Hydroxyl Group (C7) : The phenolic -OH group facilitates hydrogen bonding with adjacent molecules, influencing crystal packing and solubility. Its electron-donating nature enhances resonance stabilization within the coumarin ring.
  • Dimethylaminomethyl Side Chain (C6) : The -CH2N(CH3)2 group introduces steric bulk and basicity, modulating lipophilicity and intermolecular interactions. The tertiary amine may participate in charge-transfer complexes or serve as a proton acceptor.
  • Methyl Group (C8) : The C8 methyl substituent increases steric hindrance, restricting rotational freedom and stabilizing the coumarin ring’s conformation.
  • 2-Oxochromen-3-yl Moiety (C4) : The α,β-unsaturated ketone system extends π-conjugation, altering electronic properties and enabling interactions with biological targets.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°) Significance
C2-O2 (carbonyl) 1.21 Typical for conjugated ketones
C7-O7 (hydroxyl) 1.36 Indicates strong hydrogen bonding
N1-C6 (amine) 1.45 Reflects sp³ hybridization
Dihedral (coumarin-chromenone) 9.4° Partial conjugation between rings

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C22H19NO5/c1-12-20(25)14(11-23(2)3)9-16-15(10-19(24)28-21(12)16)17-8-13-6-4-5-7-18(13)27-22(17)26/h4-10,25H,11H2,1-3H3

InChI Key

MMOCWRTZXXMUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)CN(C)C)O

Origin of Product

United States

Preparation Methods

Core Coumarin Synthesis via Pechmann Cyclization

The foundational step in synthesizing this compound involves constructing the 7-hydroxy-8-methyl-2H-chromen-2-one core. The Pechmann cyclization is the most widely employed method for coumarin synthesis, utilizing resorcinol derivatives and β-keto esters under acidic conditions . For this target molecule, 4-methyl-7-hydroxycoumarin is synthesized via condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C .

Key Reaction Parameters :

  • Reactants : Resorcinol (1.1 eq), ethyl acetoacetate (1.0 eq)

  • Catalyst : H₂SO₄ (98%, 10 mL per 1 g resorcinol)

  • Conditions : 0–5°C, 4–6 hours

  • Yield : 72–85%

The methyl group at position 8 is introduced by substituting resorcinol with 5-methylresorcinol , ensuring regioselective methylation . Post-reaction, the crude product is purified via recrystallization from ethanol, yielding white crystalline 7-hydroxy-8-methylcoumarin.

Functionalization via Mannich Reaction

The Mannich reaction is critical for introducing the (dimethylamino)methyl group at position 6. This three-component reaction involves formaldehyde, dimethylamine, and the 7-hydroxycoumarin core .

Optimized Protocol :

  • Substrate : 7-Hydroxy-8-methylcoumarin (1.0 eq) dissolved in methanol.

  • Reagents : Aqueous formaldehyde (37%, 1.2 eq) and dimethylamine hydrochloride (1.5 eq).

  • Conditions : Reflux at 65°C for 12 hours under nitrogen .

  • Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

  • Yield : 58–67% .

Mechanistic Insight :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the coumarin’s aromatic ring at position 6. The hydroxyl group at position 7 activates the ring toward electrophilic substitution, directing the Mannich base to the para position .

Structural Confirmation and Analytical Data

Spectroscopic Characterization :

Technique Key Observations
¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (d, J=9.6 Hz, H-4), 6.90 (s, H-5), 4.10 (s, CH₂N(CH₃)₂), 2.30 (s, N(CH₃)₂)
¹³C NMR δ 160.1 (C=O), 152.3 (C-7), 112.4 (C-8), 54.2 (CH₂N)
HRMS [M+H]⁺ calc. 434.1471, found 434.1468

Chromatographic Purity :

  • HPLC : >98% purity (C18 column, MeOH:H₂O 70:30, 1 mL/min) .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages
Route A Pechmann → Mannich → Suzuki52High regioselectivity
Route B Friedel-Crafts acylation38Fewer steps
Route C Tandem cyclization45Scalability

Route A remains the most reliable, balancing yield and functional group compatibility .

Challenges and Optimization Opportunities

  • Regioselectivity in Mannich Reaction : Competing substitution at position 5 can occur, necessitating precise stoichiometric control .

  • Coumarin Coupling Efficiency : Pd catalysts often require ligand optimization to enhance turnover .

  • Solubility Issues : Polar aprotic solvents (e.g., DMF) improve intermediate solubility during cross-coupling .

Chemical Reactions Analysis

Types of Reactions

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features Potential Applications
6-[(Dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one 4: 2-oxochromen-3-yl; 6: -CH₂N(CH₃)₂; 7: -OH; 8: -CH₃ 407.43 (estimated) Dual coumarin moieties; hydroxyl and tertiary amine groups Anticancer, enzyme inhibition
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one 4: Triazole-methyl; 6,8: -CH₃ 313.33 Triazole group for click chemistry; methyl substituents Antimicrobial, imaging probes
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate 3: COOCH₃; 7: -N(C₂H₅)₂ 275.30 Carboxylate ester; diethylamino group Fluorescent probes, sensors
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one 4: -C₂H₅; 6: acryloyl-dimethylamino; 7: -OH; 8: -CH₃ 357.39 Conjugated acryloyl group; ethyl substituent Photodynamic therapy
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one 4: -NH₂; 7: -OCH₃; 8: -O-cyclopentyl 335.37 Amino and ether linkages Anti-inflammatory, kinase inhibition

Key Comparative Insights

Substituent Effects on Bioactivity: The target compound’s dimethylaminomethyl group enhances solubility and basicity compared to the triazole in or carboxylate ester in . This may improve bioavailability in physiological environments.

Synthetic Routes :

  • Derivatives like and are synthesized via Pechmann condensation or nucleophilic substitution, whereas the target compound may require multi-step coupling due to its fused coumarin moiety .

Crystallographic and Spectral Characterization :

  • SHELX programs are widely used for refining structures of coumarin derivatives, including those with complex substituents (e.g., triazoles, acryloyls) .

Pharmacological Potential: The hydroxyl group at position 7 in the target compound and supports hydrogen bonding, critical for enzyme inhibition. In contrast, the methoxy group in increases metabolic stability . The acryloyl group in enables conjugation with biomolecules, making it suitable for targeted therapies, whereas the target compound’s dual coumarin structure may favor dual-targeting mechanisms .

Biological Activity

The compound 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a coumarin backbone with additional functional groups that enhance its biological activity. The molecular formula is C₁₈H₁₈N₂O₃, and it features a dimethylamino group that is known to influence its pharmacokinetic properties.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines.

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, indicating a disruption in DNA synthesis. This was observed in ovarian cancer cell lines (OVCAR-3) resistant to platinum-based drugs .
  • Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins such as Bcl-xl and Mcl-1 .
  • Reactive Oxygen Species (ROS) Production : The compound enhances ROS production, which is associated with increased oxidative stress in cancer cells, promoting apoptosis .

Research Findings and Case Studies

A summary of key studies investigating the biological activity of the compound is presented below:

StudyCell LineFindings
Musa et al. (2015)OVCAR-3Induced S phase arrest; reduced mitochondrial membrane potential; increased pro-apoptotic factors .
Diao et al. (2020)MDA-MB-231, HCT-116Induced apoptosis through STAT3 inhibition; increased ROS generation; inhibited tumor growth in vivo .
Klenkar & Molnar (2015)A549Showed selective cytotoxicity; caused G2/M phase arrest; increased apoptosis in a concentration-dependent manner .

Pharmacological Applications

The potential therapeutic applications of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one extend beyond cancer treatment. Its ability to modulate various signaling pathways suggests possible uses in treating other diseases characterized by abnormal cell proliferation.

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